1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate
Overview
Description
1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C8H15F3N2O4S and its molecular weight is 292.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various agrochemical and pharmaceutical ingredients . Therefore, its targets could be diverse, depending on the specific derivative being synthesized.
Mode of Action
It is known that this compound is used as a building block in the synthesis of various derivatives . The interaction with its targets and the resulting changes would depend on the specific derivative and its intended use.
Biochemical Pathways
It is known that derivatives of this compound are used in the agrochemical and pharmaceutical industries . Therefore, the affected pathways and their downstream effects could be diverse, depending on the specific derivative and its intended use.
Pharmacokinetics
It is known that this compound is used in the synthesis of various derivatives . The ADME properties and their impact on bioavailability would depend on the specific derivative and its intended use.
Result of Action
It is known that derivatives of this compound are used in the agrochemical and pharmaceutical industries . Therefore, the molecular and cellular effects would depend on the specific derivative and its intended use.
Action Environment
It is known that this compound is used in the synthesis of various derivatives . Therefore, the influence of environmental factors would depend on the specific derivative and its intended use.
Biochemical Analysis
Biochemical Properties
1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate plays a significant role in biochemical reactions due to its reactivity and selectivity . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and affecting the overall metabolic flux .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit or activate key enzymes in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolites . These interactions are essential for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria or nucleus, where it can exert its effects on cellular processes . Understanding these transport mechanisms is crucial for predicting the compound’s distribution and activity in vivo.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. The localization of the compound can influence its activity and function, as it may interact with different biomolecules in these compartments . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.
Properties
IUPAC Name |
1-ethylsulfonylpiperazine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.C2HF3O2/c1-2-11(9,10)8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGXAOHNTPVOSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNCC1.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-15-6 | |
Record name | Piperazine, 1-(ethylsulfonyl)-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435345-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.